3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide -

3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide

Catalog Number: EVT-4190632
CAS Number:
Molecular Formula: C20H22N2O5S
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 is a novel non-peptide antagonist of the bradykinin B1 receptor. It exhibits high potency and selectivity for the B1 receptor over the B2 receptor. SSR240612 demonstrated antagonistic activity both in vitro and in vivo. In biochemical assays, it inhibited the binding of [3H]Lys0-des-Arg9-BK to the B1 receptor and antagonized des-Arg9-BK-induced inositol monophosphate formation. In pharmacological studies, SSR240612 inhibited des-Arg9-BK-induced contractions of isolated rabbit aorta and rat ileum. In vivo, it reduced inflammation and pain in various animal models, including paw edema, ear edema, thermal hyperalgesia, and neuropathic pain. []
  • Relevance: SSR240612 shares the 1,3-benzodioxol-5-yl structural motif with 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide. Both compounds also feature an amide group and a sulfonamide group, although with different substituents. This suggests that exploring modifications within these functional groups could yield compounds with diverse biological activities. [] (https://www.semanticscholar.org/paper/da1bcfa80e4d7f5c1c56a1ac86d1e5f0bc33b6d0)

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

  • Compound Description: This compound is an amide chalcone synthesized in a two-step reaction. It features a quinoline-3-carboxamide group attached to a phenyl ring, which in turn is connected to a (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl moiety. []
  • Relevance: This compound also shares the 1,3-benzodioxol-5-yl structural motif with 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide. Additionally, both compounds possess an acrylamide core structure. This compound exemplifies the diversity of structures that can be built around the 1,3-benzodioxol-5-yl and acrylamide core, which could potentially influence biological activity. [] (https://www.semanticscholar.org/paper/6ec75996a9dd2f9c2689340c7c92d28a9e9e2ed3)

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound contains an intramolecular N-H...O hydrogen bond and a weak C-H...O hydrogen bond. The 6-amino-1,3-benzodioxol-5-yl moieties are involved in pi-pi stacking. []
  • Relevance: This compound, similar to 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide, possesses a 1,3-benzodioxol-5-yl group and an acrylamide core. The presence of an amino group at the 6-position of the benzodioxole ring, as opposed to the sulfonamide substituent in the target compound, highlights the potential for exploring different substituents at this position to modulate biological activity. [] (https://www.semanticscholar.org/paper/85658b6279c3424236a5db815fd354f9bab5d497)

1-(6-Amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

  • Compound Description: This compound crystallizes with two molecules in the asymmetric unit. The key feature of its supramolecular structure is the formation of a centrosymmetric hydrogen-bonded tetramer. []
  • Relevance: This compound is structurally similar to 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide, featuring the 1,3-benzodioxol-5-yl group and an acrylamide core. The variations in substituents on the phenyl ring demonstrate the possibility of modifying this part of the molecule to influence its physicochemical properties and biological activity. [] (https://www.semanticscholar.org/paper/85658b6279c3424236a5db815fd354f9bab5d497)

(E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

  • Compound Description: In this compound, the benzodioxole ring system is essentially planar and forms dihedral angles of 85.2(1) and 74.2(1)° with the formyl benzene and sulfonyl-bound benzene rings, respectively. Crystal packing is characterized by C-H⋯O hydrogen bonds and a weak π-π interaction. []
  • Relevance: Although this compound is structurally distinct from 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide, it showcases the 1,3-benzodioxol-5-yl group integrated into a different molecular scaffold. This further emphasizes the versatility of this structural motif in creating diverse chemical entities. [] (https://www.semanticscholar.org/paper/69a97bcfcf6e85a8e94190892c5d962334f1dd7a)

2-Cyano-N-(2,6-dimethoxypyrimidin-4-yl)-3-[4-(dimethylamino)phenyl]acrylamide

  • Compound Description: This compound displays evidence of electronic polarization. Its structure lacks hydrogen bonds; instead, pairs of molecules are linked into centrosymmetric dimers by a single π-π stacking interaction. []
  • Relevance: While not directly analogous to 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide, this compound highlights the significance of electronic polarization and π-π stacking interactions in influencing molecular properties and potential biological activity. The presence of an acrylamide core in both compounds further connects their potential for similar intermolecular interactions. [] (https://www.semanticscholar.org/paper/b2636c929c79186a1c41e07b4b4a9a45899c1177)

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

  • Compound Description: M27 is a major metabolite of Venetoclax (ABT-199), a Bcl-2 inhibitor used for treating hematologic malignancies. It forms through oxidation at the 6 position of the cyclohexenyl ring in Venetoclax, followed by cyclization at the α-carbon of the piperazine ring. M27 is primarily formed by the cytochrome P450 isoform 3A4 (CYP3A4) and is considered a disproportionate human metabolite. It is not expected to have clinically relevant on- or off-target pharmacologic activities. []
  • Relevance: Though structurally different from 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide, M27 shares the presence of a sulfonamide group. Understanding the metabolic fate of compounds containing sulfonamide groups, as exemplified by M27, is crucial for designing new drugs, including potential analogs of 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide, with improved pharmacokinetic profiles. [] (https://www.semanticscholar.org/paper/7cd13e61de810e769a4276470ebc5262bff580d4)

(2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide (L826266)

  • Compound Description: L826266 is a selective E-prostanoid (EP)3 receptor antagonist. In animal studies, L826266 has been shown to inhibit PGE2-induced paw edema, suggesting a role for EP3 receptors in mediating inflammatory responses. []
  • Relevance: L826266 highlights the biological relevance of compounds containing sulfonamide groups, a structural feature shared with 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide. L826266's activity as an EP3 antagonist suggests that the target compound, or its analogs with modifications to the benzodioxole and acrylamide moieties, might also exhibit activity at prostanoid receptors. [, ] (https://www.semanticscholar.org/paper/e4974900a88cbace749b8aac6de63e4406d74188)

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

  • Compound Description: PHTPP is a selective estrogen receptor-β (ER-β) antagonist. When administered into the rostral anterior cingulate cortex (rACC) of rats, PHTPP blocked pain-related aversion, indicating a role for ER-β in pain processing within the rACC. []
  • Relevance: While structurally dissimilar to 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide, PHTPP's activity as an ER-β antagonist prompts the consideration of exploring estrogen receptor activity for the target compound or its analogs. Modifications to the target compound could potentially lead to interactions with estrogen receptors. [] (https://www.semanticscholar.org/paper/60c05323f35e1f7fda01bb6d0aa9ce358f254c6c)

(3aS,4R,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta[c]quinolone (G15)

  • Compound Description: G15 acts as an antagonist of the G protein-coupled estrogen receptor 1 (GPER1). Similar to PHTPP, administration of G15 into the rACC of rats blocked pain-related aversion, suggesting a role for GPER1 in pain processing within the rACC. []
  • Relevance: G15 shares the 1,3-benzodioxol-5-yl moiety with 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide. This structural similarity, alongside its GPER1 antagonist activity, suggests that exploring the target compound's potential interaction with GPER1 could be a valuable avenue for investigation. [] (https://www.semanticscholar.org/paper/60c05323f35e1f7fda01bb6d0aa9ce358f254c6c)

4-[Bis(1,3-benzodioxol-5-yl)hydroxymethyl]-1-piperidinecarboxylic acid 4-nitrophenyl ester (JZL184)

  • Compound Description: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). JZL184 has been shown to attenuate operant responding for intracranial self-stimulation (ICSS) and food reinforcement, as well as reduce spontaneous locomotor activity. Its effects on ICSS are blocked by the CB1 receptor antagonist rimonabant, indicating that they are mediated through the cannabinoid system. []
  • Relevance: JZL184 exhibits structural resemblance to 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide by incorporating the 1,3-benzodioxol-5-yl motif. JZL184's activity as a MAGL inhibitor and its involvement in modulating the endocannabinoid system suggest that exploring the target compound's potential interaction with the endocannabinoid system could be informative. [, ] (https://www.semanticscholar.org/paper/e5bda1ed397d764195f7551efe16cfd903665717)

4-[2-(4-Chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester (SA-57)

  • Compound Description: SA-57 is a dual inhibitor of FAAH and MAGL, the primary hydrolytic enzymes of the endocannabinoids anandamide (AEA) and 2-AG, respectively. This dual inhibition makes SA-57 more effective at producing cannabimimetic effects than single-enzyme inhibitors. SA-57 produces full substitution for Δ9-tetrahydrocannabinol (THC) in drug-discrimination procedures, attenuates ICSS, and reduces other reinforced and nonreinforced behaviors. These effects are blocked by the CB1 receptor antagonist rimonabant, suggesting that they are mediated through the CB1 receptor. [, ]
  • Relevance: While structurally distinct from 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide, SA-57 demonstrates the significance of targeting the endocannabinoid system for modulating various behaviors. Given the presence of the 1,3-benzodioxol-5-yl group in both JZL184 and the target compound, further research could investigate whether modifications to 3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide might lead to interaction with the endocannabinoid system. [, ] (https://www.semanticscholar.org/paper/e5bda1ed397d764195f7551efe16cfd903665717, https://www.semanticscholar.org/paper/9f9e5e4633404e991de2ca25d64b954a07242025)

Properties

Product Name

3-(1,3-benzodioxol-5-yl)-N-{4-[(butylamino)sulfonyl]phenyl}acrylamide

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(butylsulfamoyl)phenyl]prop-2-enamide

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C20H22N2O5S/c1-2-3-12-21-28(24,25)17-8-6-16(7-9-17)22-20(23)11-5-15-4-10-18-19(13-15)27-14-26-18/h4-11,13,21H,2-3,12,14H2,1H3,(H,22,23)/b11-5+

InChI Key

PCWZFUYVCNGUJM-VZUCSPMQSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.